(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyano group, an ethoxypropyl chain, and a fluorophenoxy group attached to a pyrido[1,2-a]pyrimidin-4-one core, making it a unique and versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core, the introduction of the fluorophenoxy group, and the attachment of the cyano and ethoxypropyl groups. Common reagents used in these reactions include various halogenated compounds, cyanide sources, and ethoxypropylating agents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to interact with specific proteins or enzymes makes it a valuable tool for investigating cellular processes and developing new therapeutic agents.
Medicine
In medicine, this compound may have potential as a drug candidate for treating various diseases. Its unique structure and functional groups allow it to interact with specific molecular targets, potentially leading to the development of new treatments for conditions such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and advanced materials for various technological applications.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby reducing the progression of the disease.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide include other pyrido[1,2-a]pyrimidin-4-one derivatives with different substituents. These compounds may share similar chemical properties and biological activities but differ in their specific interactions with molecular targets.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This allows it to interact with a distinct set of molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C23H21FN4O4 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C23H21FN4O4/c1-2-31-13-5-11-26-21(29)16(15-25)14-19-22(32-18-9-7-17(24)8-10-18)27-20-6-3-4-12-28(20)23(19)30/h3-4,6-10,12,14H,2,5,11,13H2,1H3,(H,26,29)/b16-14+ |
InChI Key |
APDJDQKYLDGGEU-JQIJEIRASA-N |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=C(C=C3)F)/C#N |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=C(C=C3)F)C#N |
Origin of Product |
United States |
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